molecular formula C7H9ClN4 B13649611 (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride

(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride

Cat. No.: B13649611
M. Wt: 184.62 g/mol
InChI Key: DVMBOKBAPMNKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are generally based on optimizing the synthetic routes mentioned above. The focus is on achieving high yields and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow synthesis and microwave-assisted reactions are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, this compound is being explored for its potential to treat various diseases, including cancer and inflammatory conditions. Its mechanism of action involves the inhibition of key enzymes and signaling pathways .

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity. It is also employed in the production of specialty chemicals and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride stands out due to its specific substitution pattern and the presence of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-5-ylmethanamine;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c8-3-5-1-2-6-7(10-5)4-9-11-6;/h1-2,4H,3,8H2,(H,9,11);1H

InChI Key

DVMBOKBAPMNKHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)N=C1CN.Cl

Origin of Product

United States

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